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Introduction
TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity

against key drivers of angiogenesis and vascular permeability.[1][2] It primarily targets Vascular

Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor

Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and

members of the Src kinase family.[1][2] Preclinical research has highlighted its therapeutic

potential, particularly in the context of ocular neovascular diseases such as age-related

macular degeneration (AMD) and proliferative diabetic retinopathy.[1] TG 100572 is also the

active metabolite of the prodrug TG 100801, which is designed for topical ocular delivery and is

converted to TG 100572 by esterases in ocular tissues.[3][4]

These application notes provide a summary of the preclinical data and detailed protocols for

the use of TG 100572 Hydrochloride in relevant animal models and in vitro assays.

Data Presentation
In Vitro Kinase Inhibition Profile
TG 100572 demonstrates potent inhibition of several key kinases involved in angiogenesis and

vascular leakage. The half-maximal inhibitory concentrations (IC50) are summarized below.
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Target Kinase IC50 (nM)

VEGFR1 2

VEGFR2 7

FGFR1 2

FGFR2 16

PDGFRβ 13

Fgr 5

Fyn 0.5

Hck 6

Lck 0.1

Lyn 0.4

Src 1

Yes 0.2

Data sourced from MedchemExpress.[1][2]

In Vitro Cellular Activity
In cellular assays, TG 100572 has been shown to inhibit the proliferation of human retinal

microvascular endothelial cells (hRMVEC), a critical process in pathological ocular

angiogenesis.

Cell-Based Assay Parameter Value

hRMVEC Proliferation IC50 610 ± 72 nM

This suggests that TG 100572 has the therapeutic potential to inhibit VEGF function in ocular

endothelial cells.[1]

Preclinical Pharmacokinetics

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.838263/full
https://www.jove.com/v/53502/a-mouse-model-for-laser-induced-choroidal-neovascularization
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.838263/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TG 100572, often delivered as the prodrug TG 100801 via topical eye drops, achieves

therapeutic concentrations in posterior ocular tissues in multiple preclinical species.

Species Administration Key Findings

Mice, Rabbits, Dogs, Mini-pigs
Topical eye drops (TG 100801

or TG 100572)

Achieves concentrations

exceeding those needed for

kinase inhibition in back-of-the-

eye tissues.[3]

Multiple Species Topical (TG 100801)

Ocular half-life (T1/2) of TG

100572 is greater than 7

hours, suggesting once or

twice daily dosing.[3]

Multiple Species Topical (TG 100801)

Systemic exposure to TG

100572 is below the limit of

quantitation (1-3 ng/mL),

indicating minimal systemic

side effects.[3]

Murine Model Systemic Delivery

Reached a Cmax of 23.4 µM in

the choroid and sclera at Tmax

= 0.5 hours.[1]

TG100801 is converted to TG100572 by ocular esterases.[3]

Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of VEGF Signaling
TG 100572 exerts its anti-angiogenic effects by blocking the VEGF signaling cascade, which is

crucial for endothelial cell proliferation, migration, and survival. It also induces apoptosis in

actively proliferating endothelial cells.[4][5]
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Caption: TG 100572 inhibits VEGF-induced signaling and promotes apoptosis.

Experimental Workflow: Laser-Induced Choroidal
Neovascularization (CNV) Mouse Model
This workflow outlines the key steps in evaluating the efficacy of TG 100572 in a widely used

animal model of neovascular AMD.
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1. Animal Preparation
(Anesthesia, Pupil Dilation)

2. Laser Photocoagulation
(Rupture Bruch's Membrane)

3. TG 100572 Administration
(e.g., Topical Eye Drops)

4. In-life Monitoring
(e.g., FFA, OCT)

5. Euthanasia & Tissue Collection
(Day 7-14 post-laser)

6. Choroidal Flat Mount Preparation

7. Staining & Imaging
(e.g., Isolectin B4)

8. CNV Quantification & Analysis

Click to download full resolution via product page

Caption: Workflow for evaluating TG 100572 in a mouse CNV model.

Experimental Protocols
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Protocol 1: Laser-Induced Choroidal Neovascularization
(CNV) in Mice
Objective: To induce CNV in mice to serve as a model for neovascular AMD for testing the

efficacy of TG 100572.

Materials:

C57BL/6J mice (female, 6-8 weeks old)

Anesthetic cocktail (e.g., ketamine/xylazine)

Tropicamide (1%) and Phenylephrine (2.5%) eye drops

Proparacaine hydrochloride (0.5%) ophthalmic solution

Argon laser photocoagulator (532 nm)

Slit lamp delivery system with a coverslip

TG 100572 Hydrochloride formulation or vehicle control

Procedure:

Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic

cocktail. Dilate the pupils by instilling one drop of tropicamide and phenylephrine into each

eye.

Laser Induction: Place the anesthetized mouse on a stereotaxic stage. Apply a drop of

proparacaine for topical anesthesia.

Using a coverslip as a contact lens, deliver four laser spots (50 µm spot size, 100 ms

duration, 150-200 mW power) around the optic nerve in each eye. A small vaporization

bubble indicates successful rupture of Bruch's membrane.

Drug Administration: Immediately following laser treatment, administer TG 100572
Hydrochloride or vehicle control. For topical administration, apply a defined volume (e.g., 5
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µL) of the formulated eye drop. Dosing frequency (e.g., once or twice daily) should be

maintained for the duration of the study (typically 7 to 14 days).

Post-Procedure Monitoring: Monitor the animals daily for any signs of distress. Optional in-

life imaging such as Fundus Fluorescein Angiography (FFA) or Optical Coherence

Tomography (OCT) can be performed to assess vascular leakage and lesion size.

Tissue Collection: At the study endpoint (e.g., day 14), euthanize the mice by cervical

dislocation. Enucleate the eyes and fix them in 4% paraformaldehyde for 1 hour.

Choroidal Flat Mount and Analysis:

Dissect the anterior segment and retina.

Prepare radial incisions in the remaining RPE-choroid-sclera complex to create a flat

mount.

Stain the flat mounts with a fluorescent vascular stain (e.g., Isolectin B4).

Image the lesions using a fluorescence microscope.

Quantify the area of neovascularization using image analysis software (e.g., ImageJ).

Protocol 2: Western Blot for VEGF-Induced ERK
Phosphorylation
Objective: To determine if TG 100572 inhibits VEGF-induced activation of the downstream

signaling molecule ERK in endothelial cells.

Materials:

Human retinal microvascular endothelial cells (hRMVEC)

Endothelial cell growth medium

Recombinant human VEGF

TG 100572 Hydrochloride
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RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment: Culture hRMVECs to near confluency. Serum-starve the cells for

4-6 hours.

Pre-treat the cells with various concentrations of TG 100572 Hydrochloride or vehicle for 1

hour.

Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE

gel and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour.

Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total

ERK1/2 as a loading control.
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Analysis: Quantify band intensities to determine the ratio of phosphorylated ERK to total

ERK.

Protocol 3: Endothelial Cell Apoptosis Assay
Objective: To assess the pro-apoptotic effect of TG 100572 on proliferating endothelial cells.

Materials:

hRMVEC

Endothelial cell growth medium

TG 100572 Hydrochloride

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and binding buffer)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed hRMVECs in 6-well plates and allow them to attach and

proliferate.

Treat the cells with various concentrations of TG 100572 Hydrochloride or vehicle for 24-48

hours in complete growth medium.

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle

trypsinization.

Staining:

Wash the cells with cold PBS.

Resuspend the cell pellet in 1X Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

Annexin V-negative/PI-negative cells are live.

Annexin V-positive/PI-negative cells are in early apoptosis.

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of

apoptosis induced by TG 100572.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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